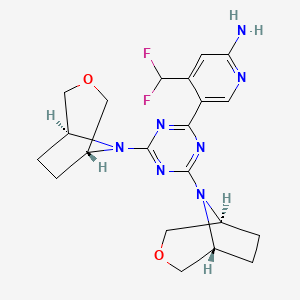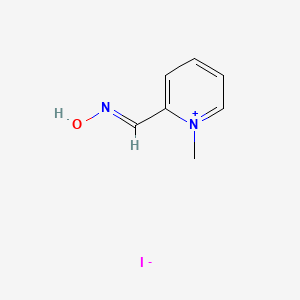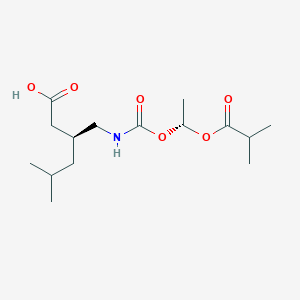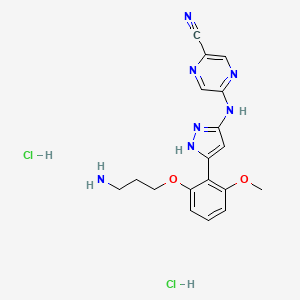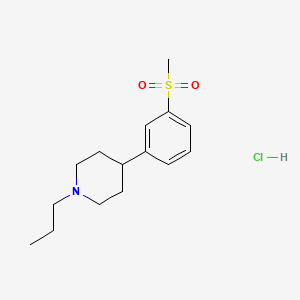
Propargyl-PEG5-NHS ester
説明
Propargyl-PEG5-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The terminal NHS ester is an amine reactive moiety which is useful for derivatizing peptides, antibodies, amine coated surfaces etc . The propargyl group can participate in Click Chemistry reactions with azide compounds, copper is needed for catalyzation .
Synthesis Analysis
The synthesis of Propargyl-PEG5-NHS ester involves the use of an alkyne-functionalized N-hydroxysuccinimide-ester (NHS-ester) as a versatile reactivity-based probe . This probe maps the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-NHS ester is C18H27NO9 . It has a molecular weight of 401.41 g/mol . The structure contains a total of 55 bonds, including 28 non-H bonds, 4 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 triple bond, 1 five-membered ring, 1 hydroxylamine (aliphatic), and 5 ethers (aliphatic) .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG5-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This reaction is part of the gold-catalyzed reactions of propargyl esters .Physical And Chemical Properties Analysis
Propargyl-PEG5-NHS ester is a liquid at 20°C . It should be stored at 0-10°C under inert gas . It should be protected from moisture and heat . The compound has a density of 1.23±0.1 g/cm3 .科学的研究の応用
1. Antibody-Drug Conjugates (ADCs) Synthesis
- Application : Propargyl-PEG5-NHS ester is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.
- Results : The resulting ADCs can deliver cytotoxic drugs directly to cancer cells, reducing the impact on healthy cells and potentially improving the therapeutic index of the drugs .
2. Proteolysis Targeting Chimeras (PROTACs) Synthesis
- Application : Propargyl-PEG5-NHS ester is used as a PROTAC linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- Results : The resulting PROTACs can selectively degrade target proteins, offering a new therapeutic approach for diseases related to protein dysregulation .
3. Surface Modification
- Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
- Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .
4. Identification of Nucleophilic Ligandable Hotspots
- Application : Propargyl-PEG5-NHS ester can be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
- Results : This approach can help identify potential drug targets and understand protein function .
5. Derivatization of Peptides and Antibodies
- Application : Propargyl-PEG5-NHS ester is an amine reactive reagent for derivatizing peptides, antibodies, and amine coated surfaces .
- Results : The resulting derivatized biomolecules can have improved solubility, stability, or bioavailability .
6. Immobilization of Biomolecules onto Surfaces
- Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
- Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .
4. Identification of Nucleophilic Ligandable Hotspots
- Application : Propargyl-PEG5-NHS ester can be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
- Results : This approach can help identify potential drug targets and understand protein function .
5. Derivatization of Peptides and Antibodies
- Application : Propargyl-PEG5-NHS ester is an amine reactive reagent for derivatizing peptides, antibodies, and amine coated surfaces .
- Results : The resulting derivatized biomolecules can have improved solubility, stability, or bioavailability .
6. Immobilization of Biomolecules onto Surfaces
- Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
- Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDUKRWTPZVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145220 | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-NHS ester | |
CAS RN |
1393330-40-9 | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



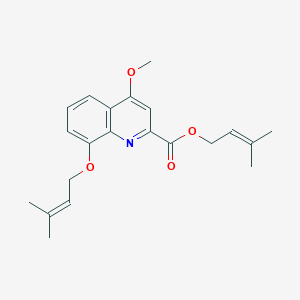

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)

